molecular formula C13H10BrNO2 B11835809 1-Bromo-3-(4-nitrobenzyl)benzene

1-Bromo-3-(4-nitrobenzyl)benzene

Cat. No.: B11835809
M. Wt: 292.13 g/mol
InChI Key: HVECUZQNKDOMCO-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-nitrobenzyl)benzene is an organic compound that features a bromine atom and a nitrobenzyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-nitrobenzyl)benzene can be synthesized through a multi-step process involving the bromination of benzene followed by nitration. The bromination is typically carried out using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride .

Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature and reaction time, to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(4-nitrobenzyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) and a Lewis acid catalyst (FeBr3 or AlCl3).

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Hydrogen gas (H2) and a palladium catalyst (Pd/C).

Major Products Formed:

    Aminobenzyl Derivatives: Formed by the reduction of the nitro group.

    Substituted Benzyl Derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-nitrobenzyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The nitro group, also an electron-withdrawing group, further deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution .

Comparison with Similar Compounds

    1-Bromo-4-nitrobenzene: Similar in structure but lacks the benzyl group.

    1-Bromo-3-nitrobenzene: Similar but with the nitro group directly attached to the benzene ring.

Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

1-bromo-3-[(4-nitrophenyl)methyl]benzene

InChI

InChI=1S/C13H10BrNO2/c14-12-3-1-2-11(9-12)8-10-4-6-13(7-5-10)15(16)17/h1-7,9H,8H2

InChI Key

HVECUZQNKDOMCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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